molecular formula C16H14F3NO3 B4776736 2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide

2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4776736
M. Wt: 325.28 g/mol
InChI Key: HDSPUQAIKNICGL-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound that features a benzamide core with methoxy groups at the 2 and 3 positions and a trifluoromethyl group attached to the phenyl ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 4-(trifluoromethyl)aniline.

    Amidation Reaction: The 2,3-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. The resulting acid chloride is then reacted with 4-(trifluoromethyl)aniline in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.

    Industry: Utilized in the development of advanced materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy groups may contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxy-N-phenylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-(trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the benzamide core, leading to distinct reactivity and applications.

    2,3-dimethoxybenzoic acid: Precursor in the synthesis of the target compound, with different functional groups and reactivity.

Uniqueness

2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties and enhance its potential for various applications. The combination of these functional groups allows for versatile reactivity and the possibility of fine-tuning the compound’s properties for specific research and industrial purposes.

Properties

IUPAC Name

2,3-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c1-22-13-5-3-4-12(14(13)23-2)15(21)20-11-8-6-10(7-9-11)16(17,18)19/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSPUQAIKNICGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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